molecular formula C20H16FN5OS B2736953 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1788769-66-3

1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736953
CAS No.: 1788769-66-3
M. Wt: 393.44
InChI Key: ATYIVQJADLJYNJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide . This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine ring, and a thioacetamide moiety. It has a molecular weight of 393.44 g/mol.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with 2-bromoacetyl bromide to form N-(4-fluorophenyl)-2-bromoacetamide . This intermediate is then reacted with 6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or , leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using or , potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as or .

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of kinases or proteases , which are essential for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties .

Biological Activity

1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique molecular structure, which includes a triazole ring and various aromatic groups. The molecular formula is C_{16}H_{15}F_{N}_{4}O, with a molecular weight of 300.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are crucial in inflammatory responses .
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors. Research on related compounds suggests potential interactions with trace amine-associated receptors (TAAR), which are implicated in neurological functions and disorders .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Triazole compounds are known for their antifungal properties, particularly against species like Candida and Aspergillus. The presence of the fluorophenyl and thiophene groups may enhance this activity through increased lipophilicity and membrane penetration.
  • Anticancer Potential : Preliminary studies suggest that similar triazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involve modulation of signaling pathways associated with cell survival and death.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Antifungal Activity : A study demonstrated that a series of triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that structural modifications can enhance efficacy against fungal pathogens .
  • Anticancer Studies : In vitro assays indicated that a related triazole derivative exhibited IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer properties. The study highlighted the role of the triazole moiety in disrupting microtubule dynamics during cell division .
  • Neuropharmacological Effects : Research on TAAR agonists revealed that certain structural features could modulate dopaminergic signaling pathways, potentially offering new avenues for treating psychiatric disorders such as schizophrenia .

Data Summary Table

PropertyValue/Description
Molecular FormulaC_{16}H_{15}F_{N}_{4}O
Molecular Weight300.31 g/mol
Antifungal ActivityMICs < 10 µM against Candida spp.
Anticancer ActivityIC50 < 10 µM against breast cancer cell lines
Receptor InteractionPotential TAAR agonist

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-17-6-2-1-4-15(17)13-26-19(14-7-9-22-10-8-14)18(24-25-26)20(27)23-12-16-5-3-11-28-16/h1-11H,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYIVQJADLJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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